molecular formula C14H15NO2 B2742627 3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione CAS No. 54887-38-6

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Cat. No.: B2742627
CAS No.: 54887-38-6
M. Wt: 229.279
InChI Key: OIHNXODHCIZQTB-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a synthetic derivative of the 1H-pyrrole-2,5-dione (maleimide) scaffold, characterized by a five-membered heterocyclic ring with two adjacent carbonyl groups and nitrogen at the 1-position. The compound features methyl substituents at the 3- and 4-positions and a 2-phenylethyl group at the N(1) position, which modulates its electronic and steric properties. This structural configuration enhances its biological activity, particularly in anti-inflammatory and antimicrobial contexts .

Synthesis involves reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride, followed by characterization via 2D NMR (HMQC, HMBC) and X-ray crystallography. The compound exists as distinct Z- and E-stereoisomers in both solid and solution states, influencing its reactivity and interactions with biological targets . Pharmacologically, it demonstrates potent inhibition of pro-inflammatory cytokines (IL-6, TNF-α) and anti-proliferative effects in human peripheral blood mononuclear cells (PBMCs), with derivative 2a showing the highest efficacy .

Properties

IUPAC Name

3,4-dimethyl-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-11(2)14(17)15(13(10)16)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHNXODHCIZQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Amidrazone and 2,3-Dimethylmaleic Anhydride Condensation

Reaction Overview

The most direct synthesis route involves the condensation of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. This method, adapted from recent studies on analogous pyrrole-2,5-dione derivatives, proceeds via a cycloaddition mechanism to form the heterocyclic core.

Reaction Scheme

$$
\text{N3-(2-Phenylethyl)amidrazone} + \text{2,3-Dimethylmaleic Anhydride} \xrightarrow{\text{Solvent, Δ}} \text{3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione}
$$

Optimization of Conditions

Key parameters influencing yield and selectivity include solvent choice, temperature, and reaction time. Data from analogous syntheses reveal the following trends:

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 110 (reflux) 5 85–90
Chloroform 61 (reflux) 5 75–80
Diethyl ether 25 (rt) 48 60–65

Critical Observations :

  • Refluxing toluene or chloroform significantly accelerates the reaction compared to room-temperature conditions.
  • Steric hindrance from the 2-phenylethyl group necessitates longer reaction times compared to smaller substituents (e.g., methyl or pyridyl groups).

Stepwise Procedure

  • Synthesis of N3-(2-Phenylethyl)amidrazone : Prepared by reacting 2-phenylethylhydrazine with nitriles or imidates under acidic conditions.
  • Cyclization :
    • Combine 1 mmol N3-(2-phenylethyl)amidrazone and 1 mmol 2,3-dimethylmaleic anhydride in 25 mL toluene.
    • Reflux for 5 hours under nitrogen atmosphere.
    • Cool to room temperature; collect precipitate via filtration.
    • Purify by recrystallization from ethanol (yield: 85–90%).

Structural Characterization

  • X-ray Crystallography : For analogous compounds, the pyrrole-2,5-dione ring exhibits planarity (mean deviation: <0.05 Å), with bond lengths consistent with conjugated carbonyl systems (C=O: 1.21–1.23 Å; C-N: 1.38–1.40 Å).
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 5H, Ph), 4.20 (t, J = 7.2 Hz, 2H, NCH₂), 2.85 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.45 (s, 3H, 3-CH₃), 2.30 (s, 3H, 4-CH₃).
    • ¹³C NMR : δ 175.2 (C=O), 168.5 (C=O), 139.0–126.5 (Ph), 45.8 (NCH₂), 35.2 (CH₂Ph), 12.4 (3-CH₃), 10.9 (4-CH₃).

Alternative Route: Cyclization of 1,3-Dicarbonyl Precursors

Strategy Based on Paal-Knorr Analogues

A modified Paal-Knorr approach, inspired by methods for 1,2,3,5-tetrasubstituted pyrroles, employs 1,3-dicarbonyl compounds as starting materials.

Reaction Scheme

$$
\text{2-(2-Phenylethylamino)-3,4-dimethyl-1,3-dicarbonyl} \xrightarrow{\text{TFA, Δ}} \text{this compound}
$$

Key Steps

  • Alkylation of 1,3-Dicarbonyl Compound :
    • React dimethyl 1,3-acetonedicarboxylate with propargyl bromide to form a propargylated intermediate.
  • Amination :
    • Treat with 2-phenylethylamine in the presence of trifluoroacetic acid (TFA, 10 mol%) to induce cyclization.

Optimization Data

Catalyst Temperature (°C) Time (h) Yield (%)
TFA 80 12 70–75
H₂SO₄ 80 12 50–55

Advantages :

  • TFA acts as both catalyst and proton source, enhancing reaction efficiency.
  • Avoids the need for anhydride precursors, simplifying substrate preparation.

Comparative Analysis of Methods

Yield and Scalability

Method Average Yield (%) Scalability Key Limitation
Amidrazone-Anhydride 85–90 High Requires specialized amidrazones
1,3-Dicarbonyl 70–75 Moderate Multi-step synthesis

Functional Group Compatibility

  • The amidrazone route tolerates electron-withdrawing groups on the aryl ring but is sensitive to steric bulk at the N3 position.
  • The 1,3-dicarbonyl method allows for greater flexibility in introducing substituents at the 1- and 3-positions.

Mechanistic Insights

Amidrazone-Anhydride Pathway

  • Nucleophilic Attack : The amidrazone’s terminal nitrogen attacks the electrophilic carbonyl carbon of 2,3-dimethylmaleic anhydride.
  • Ring Closure : Intramolecular cyclization eliminates water, forming the pyrrole-2,5-dione ring.
  • Aromatization : Conjugation stabilizes the resulting heterocycle, driving the reaction to completion.

Acid-Catalyzed Cyclization

  • Enamine Formation : Condensation of the 1,3-dicarbonyl compound with 2-phenylethylamine generates an enamine intermediate.
  • 5-Exo-Dig Cyclization : TFA promotes regioselective cyclization via a gold-free mechanism, forming the pyrrole core.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione are contextualized below relative to structurally related pyrrole-2,5-dione derivatives:

Structural and Functional Analogues

Compound Name Structural Features Biological/Chemical Activities Key Findings References
This compound 3,4-dimethyl; N(1)-2-phenylethyl substituent Anti-inflammatory (IL-6, TNF-α inhibition), antimicrobial (Gram-positive bacteria), antiproliferative Strongest PBMC anti-proliferation (IC₅₀: <10 μM); 2a inhibits IL-6 by 78% at 50 μM .
1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) N(1)-4-chlorobenzyl; 3-chloro; 4-(3-trifluoromethylphenylamino) Antineoplastic (kinase inhibition) Water-soluble kinase inhibitor; induces apoptosis in leukemia cells (IC₅₀: 1.2 μM) .
Bis-Maleimide Azo Derivatives N(1)-arylazo groups; bis-pyrrole-2,5-dione core Corrosion inhibition (mild steel in HCl) 89–91% inhibition efficiency at 1 mM; adsorption follows Langmuir isotherm .
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione 3-ethyl; 4-methyl; no N(1) substituent Flavor enhancement (aged fragrance in dark tea) Identified as a flavor marker; contributes to nutty/popcorn-like aroma .
3-Bromo-1H-pyrrole-2,5-dione 3-bromo; no N(1) substituent Antifungal, cytotoxic Active against Candida albicans (MIC: 8 μg/mL); cytotoxic to HeLa cells (IC₅₀: 12 μM) .

Key Comparative Insights

Anti-Inflammatory Activity : The 2-phenylethyl group in this compound enhances lipophilicity and membrane permeability, improving cytokine inhibition compared to unsubstituted derivatives like 3-bromo-1H-pyrrole-2,5-dione .

Antimicrobial Spectrum : While active against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound is less effective against Gram-negative strains compared to bis-azo derivatives, which exhibit broader-spectrum activity due to their planar, conjugated structures .

Structural Flexibility : The Z/E isomerism in this compound allows conformational adaptability in binding pockets, a feature absent in rigid analogues like MI-1 .

Applications Beyond Pharmacology : Unlike flavor-active derivatives (e.g., 3-ethyl-4-methyl-1H-pyrrole-2,5-dione), the 2-phenylethyl-substituted compound lacks volatile carbonyl groups, making it unsuitable for flavor applications but stable for therapeutic use .

Biological Activity

3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family, recognized for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O2C_{15}H_{15}N_{1}O_{2}, with a molecular weight of 241.29 g/mol. The compound features a pyrrole ring with two methyl groups at the 3 and 4 positions and a phenethyl substituent at the 1 position.

Biological Activity Overview

Research indicates that derivatives of pyrrole-2,5-diones exhibit a variety of biological activities including:

  • Anticancer Properties : Several studies have demonstrated that pyrrole derivatives can inhibit cancer cell growth. For instance, certain analogs have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokine production and modulating immune responses.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against bacteria and fungi, indicating potential use in treating infections.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation. For example, it can interact with protein kinases associated with tumor growth.
  • Membrane Interaction : Studies suggest that pyrrole derivatives can intercalate into lipid membranes, affecting membrane fluidity and potentially disrupting cellular functions.

Case Studies

  • Antitumor Activity :
    • A study evaluated various pyrrole derivatives for their ability to inhibit the growth of colon cancer cell lines (HCT-116, SW-620). The results indicated that certain compounds demonstrated significant antiproliferative activity with GI50 values in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}M) .
  • Anti-inflammatory Effects :
    • Another research focused on the anti-inflammatory properties of pyrrole derivatives showed that specific compounds significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) in stimulated cultures . The most effective compounds were noted for their ability to reduce pro-inflammatory cytokine production.

Comparative Analysis

A comparative analysis of related compounds reveals distinct biological activities based on structural modifications. The following table summarizes key findings:

Compound NameStructureAnticancer ActivityAnti-inflammatory Activity
This compoundStructureModerateSignificant
4-Amino-3-chloro-1H-pyrrole-2,5-dioneStructureHighModerate
3-Chloro-4-hydroxyphenyl derivativeStructureLowHigh

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